![molecular formula C10H11NO3 B1336473 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 80709-81-5](/img/structure/B1336473.png)
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound that belongs to the class of furo[3,2-b]pyrroles. This compound is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, with an ethyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethyl-3-methylfuran with an appropriate amine can lead to the formation of the desired furo[3,2-b]pyrrole system. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as a Lewis acid or a Brønsted acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production methods often employ optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
化学反应分析
Types of Reactions
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and the choice of oxidizing agent.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups, such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong nucleophiles, such as alkoxides or amines, in the presence of a suitable solvent, such as dimethyl sulfoxide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to the formation of esters, amides, or other functionalized derivatives.
科学研究应用
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of functional materials.
作用机制
The mechanism of action of 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid depends on its specific application and the biological target it interacts with
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Pathways Involved: The compound may influence specific biochemical pathways, such as signaling pathways, metabolic pathways, or gene expression pathways. By modulating these pathways, the compound can affect cellular processes and physiological functions.
相似化合物的比较
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-aldehyde: This compound has an aldehyde group instead of a carboxylic acid group. It may exhibit different reactivity and biological activities compared to the carboxylic acid derivative.
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-amine: This compound has an amine group instead of a carboxylic acid group
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-ester: This compound has an ester group instead of a carboxylic acid group. It may be used in different synthetic applications and exhibit different reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its carboxylic acid group provides opportunities for various chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
4-ethyl-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-11-7-4-6(2)14-9(7)5-8(11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPKURVZOYRWIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(O2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
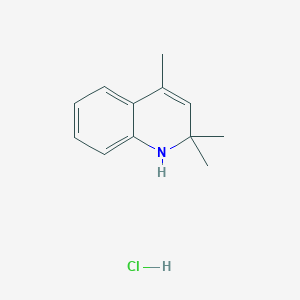
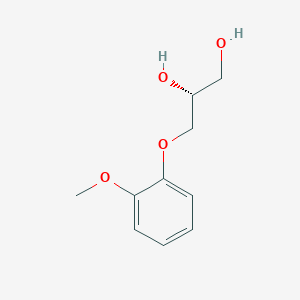
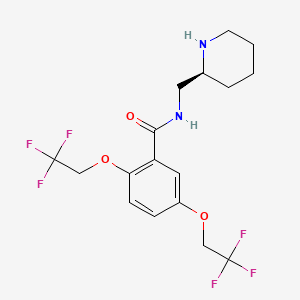
![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)
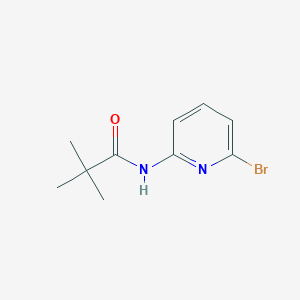
![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)
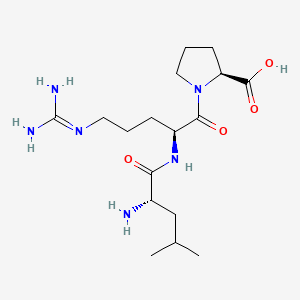


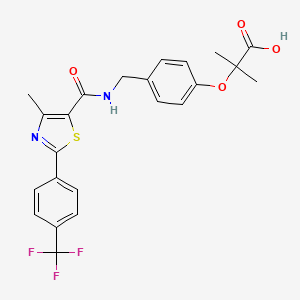
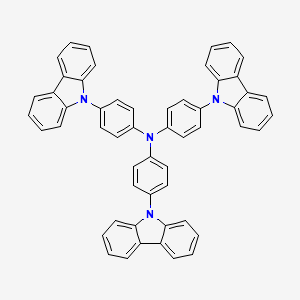
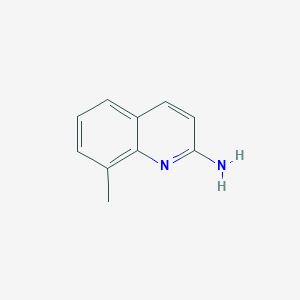
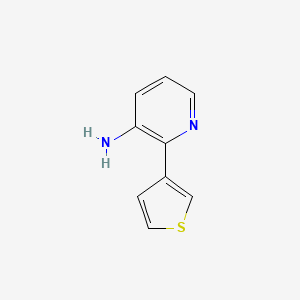
![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)
